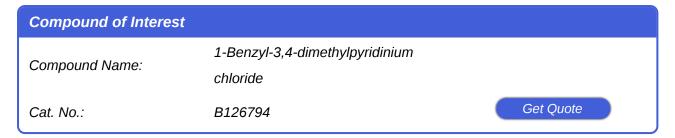


An In-depth Technical Guide to 1-Benzyl-3,4dimethylpyridinium chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-3,4-dimethylpyridinium chloride**, a quaternary ammonium compound with potential applications in various fields of chemical and pharmaceutical research. This document outlines its chemical structure, formula, and key identifiers, alongside a detailed, representative experimental protocol for its synthesis. While specific experimental data for this compound is not widely available in public literature, this guide compiles known information and provides context based on closely related structures.

Core Chemical Information

1-Benzyl-3,4-dimethylpyridinium chloride is a pyridinium salt characterized by a benzyl group and two methyl groups attached to the pyridine ring. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Chemical Structure:



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Table 1: Chemical Identifiers and Properties

Property	Value	Source
Chemical Formula	C14H16CIN	[1][2]
Molecular Weight	233.74 g/mol	[2]
CAS Number	22185-44-0	[1][2]
Physical State	Solid (predicted)	N/A
Melting Point	Not available	N/A
Solubility	Soluble in polar solvents (predicted)	N/A

Synthesis of 1-Benzyl-3,4-dimethylpyridinium chloride

The synthesis of **1-Benzyl-3,4-dimethylpyridinium chloride** can be achieved through the quaternization of 3,4-dimethylpyridine (also known as 3,4-lutidine) with benzyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring attacks the benzylic carbon of benzyl chloride.

Experimental Protocol:

Materials:

- 3,4-Dimethylpyridine (3,4-lutidine)
- · Benzyl chloride

Foundational & Exploratory



- A suitable solvent (e.g., acetonitrile, toluene, or isopropyl alcohol)
- Anhydrous diethyl ether (for precipitation)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for filtration and washing

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylpyridine in a suitable solvent (e.g., 5-10 volumes of acetonitrile).
- With stirring, add 1.0 to 1.2 equivalents of benzyl chloride to the solution at room temperature.[3] An excess of benzyl chloride can be used to ensure complete conversion of the starting pyridine.[3]
- Heat the reaction mixture to reflux (the boiling point of the chosen solvent, typically 60-80°C) and maintain this temperature for several hours (e.g., 4-24 hours).[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If the product precipitates out of the solution upon cooling, it can be collected by vacuum filtration. If the product remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
- To induce precipitation of the product from the reaction mixture or the concentrated residue, an excess of a non-polar solvent like anhydrous diethyl ether can be added.



- Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white or off-white solid under vacuum to obtain the final product, 1-Benzyl-3,4-dimethylpyridinium chloride.

Table 2: Spectroscopic Data (Predicted based on related structures)

Spectroscopic Data	Predicted Chemical Shifts / Wavenumbers	
¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	Aromatic protons (benzyl & pyridinium): 7.2-8.5 ppm (m, 8H)Benzyl CH ₂ : ~5.5 ppm (s, 2H)Methyl groups (on pyridine): ~2.3-2.5 ppm (s, 6H)	
¹³ C NMR (CDCl ₃ , 101 MHz), δ (ppm)	Aromatic carbons: 125-150 ppmBenzyl CH₂: ~60 ppmMethyl carbons: ~18-22 ppm	
IR (KBr), ν (cm ⁻¹)	Aromatic C-H stretch: 3000-3100 cm ⁻¹ Aliphatic C-H stretch: 2850-3000 cm ⁻¹ C=C and C=N stretch (aromatic): 1450-1600 cm ⁻¹	

Note: The spectroscopic data provided in Table 2 is predicted based on the analysis of similar N-benzylpyridinium compounds and has not been experimentally verified for **1-Benzyl-3,4-dimethylpyridinium chloride**.

Potential Applications and Biological Relevance

Pyridinium salts are a class of compounds with diverse applications in medicinal chemistry and drug development.[4] They are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[4][5]

One area of significant interest is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[3][6][7] The N-benzylpyridinium moiety can mimic the binding of neurotransmitters to the active site of these enzymes.[3]

Furthermore, certain pyridinium salts have been shown to modulate cellular signaling pathways. For instance, some amphiphilic pyridinium salts can inhibit the NFkB signaling



pathway, which is implicated in inflammatory responses.[8] This suggests that compounds like **1-Benzyl-3,4-dimethylpyridinium chloride** could be investigated for their potential anti-inflammatory effects.

Visualizations

The following diagrams illustrate the synthesis workflow and a potential, generalized signaling pathway that could be influenced by pyridinium salts.

Caption: Synthesis workflow for **1-Benzyl-3,4-dimethylpyridinium chloride**.

Caption: Plausible inhibitory effect of a pyridinium salt on the NFkB signaling pathway.

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